Lenalidomide-6-F
Description
Historical Context of Immunomodulatory Imide Drugs (IMiDs) and Thalidomide (B1683933) Derivatives
The story of IMiDs is one of scientific serendipity and redemption. drugbank.com It begins with thalidomide, a compound introduced in the late 1950s as a sedative. targetmol.comclinicaltrials.gov Its infamous history due to severe teratogenicity led to its withdrawal from the market in 1961. targetmol.comresearchgate.net However, subsequent research uncovered its potent anti-inflammatory and anti-angiogenic properties, leading to its re-evaluation and eventual repurposing for treating conditions like erythema nodosum leprosum and, notably, multiple myeloma. drugbank.comresearchgate.netresearchgate.net This revival sparked the development of thalidomide derivatives with the goal of enhancing therapeutic effects while minimizing toxicity. medchemexpress.comcaymanchem.com
The therapeutic rebirth of thalidomide spurred the synthesis of analogs, leading to the development of lenalidomide (B1683929) and pomalidomide (B1683931). researchgate.netmedchemexpress.com These compounds, often referred to as second and third-generation IMiDs respectively, were the result of strategic chemical modifications to the original thalidomide structure. researchgate.netnih.gov Lenalidomide, a 4-amino-glutamyl analog of thalidomide, was developed to improve potency and reduce side effects like sedation and neuropathy. drugbank.comcaymanchem.com It demonstrated significantly greater potency than thalidomide in stimulating T-cell proliferation, a key aspect of its immunomodulatory effect. caymanchem.com
Pomalidomide, which has an amino group on the phthalimide (B116566) ring, showed even more potent anti-myeloma and immunomodulatory activities than lenalidomide. researchgate.netresearchhub.com Both lenalidomide and pomalidomide became central to the treatment of multiple myeloma and other hematological cancers, fundamentally changing the therapeutic approach to these diseases. medchemexpress.comwikipedia.orgbeonemedicines.com Their development was driven by an improved understanding of myeloma biology and the pleiotropic effects of IMiDs, which include direct anti-tumor activity, anti-angiogenesis, and modulation of the tumor microenvironment. medchemexpress.combeonemedicines.com
The key discovery elucidating their mechanism of action came with the identification of cereblon (CRBN) as the primary direct target. drugbank.comwikipedia.orgmedchemexpress.com IMiDs act as "molecular glues," binding to CRBN, which is a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex. researchgate.netmedchemexpress.com This binding alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.govwikipedia.org
The primary driver for creating derivatives of thalidomide was the need to separate its therapeutic activities from its severe toxicities, particularly teratogenicity. caymanchem.comrsc.org Scientists aimed to design new molecules with an improved therapeutic index by enhancing anti-cancer and immunomodulatory functions while reducing adverse effects. caymanchem.comgoogle.com
Structural modifications were systematically explored. For instance, the addition of an amino group at the 4-position of the phthaloyl ring in lenalidomide was a key change from thalidomide. chemicalbook.com This modification, among others, led to a compound that is approximately 100 to 1000 times more potent in stimulating T-cell proliferation than thalidomide. drugbank.comcaymanchem.com Pomalidomide's development followed a similar rationale, with further alterations to enhance its binding to CRBN and its subsequent degradation of target proteins. researchgate.netscielo.org.za
A significant focus of these modifications was to alter the interaction with CRBN and the recruitment of neo-substrates. Subtle changes to the IMiD structure can lead to profound and sometimes unpredictable differences in which proteins are targeted for degradation. tenovapharma.comacs.org This understanding opened the door for designing new IMiDs and Cereblon E3 Ligase Modulating Drugs (CELMoDs) with tailored activity profiles, aiming for greater potency against cancer cells and a better safety profile by avoiding the degradation of proteins linked to toxicity. researchhub.comresearchgate.net The use of fluorine in new drug synthesis, for example, has been explored as a strategy to reduce metabolism and potentially alter bioactivity. mdpi.com
Evolution from Thalidomide to Lenalidomide and Pomalidomide
Significance of Lenalidomide-6-F as a Next-Generation IMiD Analog
In the continuous effort to refine the therapeutic properties of IMiDs, researchers have explored various structural modifications. The introduction of a fluorine atom at the 6-position of the lenalidomide backbone, creating this compound (also known as 6-fluoro-lenalidomide), represents a targeted approach to developing a next-generation analog with a potentially superior clinical profile. researchgate.net This compound serves as a cereblon (CRBN) ligand and is utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com
A key limitation of first and second-generation IMiDs is the linkage between their therapeutic anti-cancer effects and their potential for severe side effects like teratogenicity. drugbank.comnih.gov Research has shown that these different effects are tied to the degradation of different neo-substrates. For example, the degradation of IKZF1 and IKZF3 is linked to the anti-myeloma and immunomodulatory effects, while the degradation of SALL4 is implicated in teratogenicity. nih.govscielo.org.za
The development of this compound was a direct attempt to address this limitation. The strategic placement of a fluorine atom at the 6-position of the phthalimide ring was found to enhance the selectivity for neo-substrates involved in the anti-cancer effects. researchgate.net Crucially, studies have shown that 6-position-modified lenalidomide, including the fluorinated version, exhibited reduced degradation activity towards neo-substrates associated with teratogenicity. researchgate.net Fluorination has also been investigated as a general strategy in drug design to reduce metabolic breakdown, potentially improving the compound's pharmacokinetic properties. mdpi.com
This compound displays a distinct molecular profile compared to its parent compound, lenalidomide. Biochemical and cell-based analyses have demonstrated that this modification leads to differential interactions with the CRBN E3 ligase complex and its neo-substrates. researchgate.net
Specifically, 6-fluorolenalidomide exhibits higher antiproliferative activity than lenalidomide against cell lines derived from multiple myeloma and 5q myelodysplastic syndromes (5q MDS). researchgate.net This suggests an enhanced efficacy in targeting the malignant cells responsible for these diseases. The data below illustrates the dose-dependent interaction of this compound (F-Le) compared to Lenalidomide (Le) and Pomalidomide (Po) in promoting the formation of the CRBN-neo-substrate complex, a key step in initiating protein degradation.
| Compound | CRBN-IKZF1 Complex Formation (Relative AlphaScreen Signal) | CRBN-SALL4 Complex Formation (Relative AlphaScreen Signal) |
| Pomalidomide | >2.0 at 10 µM | ~2.5 at 10 µM |
| Lenalidomide | ~1.5 at 10 µM | ~1.5 at 10 µM |
| This compound | ~2.0 at 10 µM | ~1.2 at 10 µM |
| Data derived from biochemical assays measuring the dose-dependent interaction and complex formation between CRBN and neo-substrates IKZF1 and SALL4, as presented in related research. The values are approximate relative signals for illustrative purposes. researchgate.net |
The enhanced activity against cancer-related targets (like IKZF1) combined with reduced activity against toxicity-related targets (like SALL4) highlights the improved selectivity and distinct molecular profile of this compound. researchgate.net
Addressing Limitations of Prior IMiDs through Chemical Modification
Hypothesis and Research Objectives for this compound
The development of this compound was likely guided by a central hypothesis: that modifying the lenalidomide structure at the 6-position of the phthalimide ring with a small, electronegative substituent like fluorine could uncouple the potent anti-cancer effects from the off-target toxicities. It was hypothesized that this specific modification would alter the surface of the CRBN-IMiD complex, thereby enhancing its affinity for key cancer-related neo-substrates (e.g., IKZF1) while simultaneously diminishing its ability to recruit neo-substrates responsible for adverse effects (e.g., SALL4).
Based on this hypothesis, the primary research objectives for the investigation of this compound would have been:
To synthesize and characterize a series of 6-position-modified lenalidomide analogs, including this compound.
To evaluate the antiproliferative activity of these new analogs in relevant hematological cancer cell lines (e.g., multiple myeloma, 5q MDS) and compare their potency to that of lenalidomide and pomalidomide.
To determine the neo-substrate degradation profile for each analog, specifically quantifying their ability to induce the degradation of therapeutic targets like IKZF1 and toxicity-implicated targets like SALL4.
To establish a structure-activity relationship (SAR) that correlates the specific modification at the 6-position with the observed changes in efficacy and neo-substrate selectivity. acs.org
To select a lead candidate , such as this compound, with an optimized profile of high on-target potency and low off-target activity for potential further preclinical and clinical development.
Advancing Understanding of IMiD Structure-Activity Relationships
The class of drugs to which lenalidomide belongs, known as IMiDs, function by binding to the protein cereblon (CRBN). medchemexpress.comnih.gov This binding event alters the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase complex, marking specific proteins, or "neosubstrates," for degradation. nih.govmdpi.com The degradation of these neosubstrates, such as Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α), is central to the therapeutic effects of IMiDs in cancers like multiple myeloma and 5q-deletion myelodysplastic syndrome (5q MDS). jst.go.jpnih.gov
The study of this compound has been instrumental in elucidating the structure-activity relationship (SAR) of IMiDs. Research has demonstrated that modifications at the 6-position of the lenalidomide molecule are critical for controlling neosubstrate selectivity. researchgate.netnih.gov Specifically, 6-fluoro-lenalidomide was found to selectively induce the degradation of IKZF1, IKZF3, and CK1α, which are the key targets for anti-hematological cancer activity. jst.go.jpresearchgate.netnih.gov
This selective action translates to enhanced potency. Studies have shown that this compound exhibits stronger anti-proliferative effects on multiple myeloma (MM) and 5q MDS cell lines when compared to its parent compound, lenalidomide. jst.go.jpnih.gov
Table 1: Comparison of Biological Activity of Lenalidomide and this compound
| Compound | Key Neosubstrates Degraded | Anti-Proliferative Effect |
|---|---|---|
| Lenalidomide | IKZF1, IKZF3, CK1α, SALL4, PLZF | Effective against MM and 5q MDS cells. jst.go.jpnih.gov |
| This compound | Selectively degrades IKZF1, IKZF3, and CK1α. jst.go.jpnih.gov | Stronger anti-proliferative effect on MM and 5q MDS cells than lenalidomide. jst.go.jpnih.gov |
Exploring Novel Therapeutic Avenues Beyond Current IMiD Applications
The enhanced selectivity of this compound opens up new avenues for therapeutic development. A significant challenge with current IMiD therapies is the degradation of neosubstrates associated with adverse effects, such as teratogenicity, which is linked to the degradation of proteins like SALL4 and PLZF. jst.go.jp Research indicates that 6-position-modified lenalidomide, including the 6-fluoro derivative, shows reduced degradation activity towards these teratogenicity-implicated neosubstrates. jst.go.jp
This improved selectivity makes this compound a valuable component in the design of Proteolysis-Targeting Chimeras (PROTACs). jst.go.jpmedchemexpress.com PROTACs are molecules designed to bring a specific target protein to an E3 ligase for degradation. medchemexpress.com By using this compound as the E3 ligase-recruiting component, it is possible to create PROTACs that selectively degrade target proteins (like BET proteins) while having a reduced effect on the typical IMiD neosubstrates. jst.go.jpresearchgate.net This approach could lead to more targeted and potentially safer cancer therapies. jst.go.jp The development of such selective molecules is a key step towards creating therapies that can overcome the resistance that sometimes develops to current IMiD treatments. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAQSGYWVZTYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Mechanistic Investigations of Lenalidomide 6 F
Elucidation of E3 Ubiquitin Ligase Complex Modulation
Lenalidomide-6-F, a derivative of lenalidomide (B1683929), modulates the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex containing Cereblon (CRL4^CRBN^). binasss.sa.crmdpi.com This modulation is central to its mechanism of action, which involves the targeted degradation of specific proteins, known as neosubstrates. nih.govresearchgate.net The binding of this compound to Cereblon (CRBN), the substrate receptor of the complex, alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not typically targeted by the native E3 ligase complex. rsc.orgnih.govashpublications.org
Detailed Interaction with Cereblon (CRBN) and CRL4^CRBN^ Complex
This compound interacts directly with Cereblon (CRBN), a key component of the CRL4^CRBN^ E3 ubiquitin ligase complex. scielo.org.zaoatext.comhaematologica.org This complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and regulator of cullins 1 (ROC1), is responsible for marking proteins for degradation by the proteasome. binasss.sa.crmdpi.comoatext.com The binding of this compound to CRBN occurs within a hydrophobic pocket in the thalidomide-binding domain (TBD) of the protein. ashpublications.orgnih.gov This interaction is crucial as it creates a new surface on CRBN that can recruit and bind to specific neosubstrates. nih.govashpublications.orgpdbj.org Structural studies have shown that the glutarimide (B196013) moiety of lenalidomide and its derivatives is critical for this binding to CRBN. rsc.orgacs.org The interaction between the drug and CRBN effectively "glues" the neosubstrate to the E3 ligase complex, facilitating its ubiquitination and subsequent degradation. nih.govpdbj.org
While specific binding affinity data for this compound is not extensively published, the modification at the 6-position of the phthalimide (B116566) ring is known to influence interactions with CRBN and neosubstrates. researchgate.netnih.gov Studies on similar Cereblon E3 ligase modulators (CELMoDs) have shown that modifications to the core lenalidomide structure can lead to higher binding affinity for CRBN compared to the parent compound. rsc.orgnih.gov For instance, the addition of certain chemical moieties can create more extensive contacts with CRBN, leading to a more stable complex. ashpublications.orgnih.gov This enhanced binding can result in more efficient degradation of neosubstrates. nih.gov
Table 1: Comparative Binding Characteristics of Lenalidomide Derivatives to CRBN
| Compound | Key Structural Feature | Impact on CRBN Interaction | Reference |
|---|---|---|---|
| Lenalidomide | Glutarimide and isoindolinone rings | Binds to a hydrophobic pocket in CRBN, inducing neosubstrate recruitment. | nih.govacs.org |
| This compound | Fluorine at the 6-position of the phthalimide ring | Modification intended to alter neosubstrate selectivity and potentially binding affinity. | researchgate.netnih.gov |
| Pomalidomide (B1683931) | Amino group on the phthalimide ring | Forms additional hydrogen bonds, leading to stronger binding with certain neosubstrates compared to lenalidomide. | rsc.org |
| Iberdomide (CC-220) | Additional phenyl and morpholino moieties | Extends interactions with CRBN, resulting in higher binding affinity and more efficient neosubstrate degradation. | rsc.orgashpublications.org |
While a specific crystal or cryo-electron microscopy (cryo-EM) structure for the CRBN-Lenalidomide-6-F complex is not publicly available, extensive structural data exists for lenalidomide and other derivatives in complex with CRBN-DDB1. rsc.orgnih.govpdbj.org X-ray crystallography has shown that lenalidomide binds within a tri-tryptophan pocket of the CRBN thalidomide-binding domain. rsc.orgnih.gov The glutarimide ring is buried within this pocket, while the isoindolinone part is more exposed, creating a novel surface for neosubstrate interaction. nih.gov
Cryo-EM studies have provided insights into the conformational dynamics of the CRL4^CRBN^ complex upon ligand binding, revealing that binding can stabilize a "closed" conformation of CRBN that is more favorable for neosubstrate recruitment. binasss.sa.cr It is anticipated that this compound would bind in a similar fashion, with the fluorine substitution potentially influencing the local protein environment and the stability of the ternary complex. researchgate.netnih.govdiamond.ac.uk The structure of CRBN in complex with lenalidomide has been solved to a high resolution of 2.50 Å (PDB ID: 8RQA). rcsb.org
Comparative Binding Affinity and Conformational Changes Induced by this compound vs. Lenalidomide
Selective Neosubstrate Recruitment and Degradation Profiling
A key feature of immunomodulatory drugs (IMiDs) and their derivatives is their ability to induce the degradation of a specific set of proteins, or neosubstrates. nih.govacs.org this compound has been shown to induce the selective degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 Alpha (CK1α). researchgate.netnih.gov This selective degradation is the basis for its therapeutic effects in certain hematological cancers. researchgate.net The specificity of neosubstrate recruitment is determined by the composite surface formed by the drug and CRBN. pdbj.org
Ikaros (IKZF1) and Aiolos (IKZF3) are lymphoid transcription factors that are essential for the survival of multiple myeloma cells. mdpi.comscielo.org.za Lenalidomide and its derivatives, including this compound, act as molecular glues that promote the interaction between CRBN and these transcription factors, leading to their ubiquitination and subsequent degradation by the proteasome. binasss.sa.crmdpi.comscielo.org.zahaematologica.orgscientificarchives.com The degradation of IKZF1 and IKZF3 is a rapid process, observed within hours of treatment. researchgate.net
Research has demonstrated that 6-fluoro lenalidomide (this compound) induces the selective degradation of IKZF1 and IKZF3. researchgate.net This targeted degradation is crucial for the anti-myeloma effects of these compounds. nih.govrsc.org The dynamics of this degradation are concentration-dependent. researchgate.net
In the context of 5q- myelodysplastic syndromes (MDS), a specific chromosomal deletion leads to haploinsufficiency of the CSNK1A1 gene, which encodes for Casein Kinase 1 Alpha (CK1α). haematologica.orgaacrjournals.orgthermofisher.com Lenalidomide has a unique and potent ability to induce the degradation of CK1α, an effect that is much weaker with thalidomide (B1683933) or pomalidomide. rsc.orgaacrjournals.org This selective degradation of the already reduced levels of CK1α is highly toxic to the malignant cells in 5q- MDS. nih.govashpublications.orgaacrjournals.org
This compound has been specifically shown to induce the degradation of CK1α. researchgate.netnih.gov The interaction is strictly dependent on the presence of the drug, which facilitates the binding of a β-hairpin loop in CK1α to the surface created by CRBN and the drug. pdbj.org This targeted degradation of CK1α is a key mechanism behind the efficacy of lenalidomide-based therapies in del(5q) MDS. oatext.comthermofisher.comacs.org
Table 2: Neosubstrate Degradation Profile of this compound
| Neosubstrate | Biological Function | Disease Relevance | Degradation Mechanism | Reference |
|---|---|---|---|---|
| Ikaros (IKZF1) | Lymphoid transcription factor | Multiple Myeloma | CRBN-dependent ubiquitination and proteasomal degradation. | researchgate.netscielo.org.zascientificarchives.com |
| Aiolos (IKZF3) | Lymphoid transcription factor | Multiple Myeloma | CRBN-dependent ubiquitination and proteasomal degradation. | researchgate.netscielo.org.zahaematologica.org |
| Casein Kinase 1 Alpha (CK1α) | Serine/threonine kinase | 5q- Myelodysplastic Syndromes (MDS) | Lenalidomide-dependent recruitment to CRBN for ubiquitination and degradation. | researchgate.netoatext.comnih.govacs.org |
Differential Degradation of SALL4 Compared to Lenalidomide
The modification of lenalidomide at the 6-position of the phthalimide ring has been shown to significantly alter its selectivity for various neosubstrates. Specifically, 6-fluorolenalidomide (this compound) demonstrates a markedly reduced ability to induce the degradation of Sal-like protein 4 (SALL4) when compared to its parent compound, lenalidomide. jst.go.jpresearchgate.net SALL4 is a transcription factor implicated in developmental processes, and its degradation is linked to the teratogenic effects of thalidomide and its derivatives. jst.go.jpelifesciences.org
Research using a HiBiT system to quantify neosubstrate degradation showed that while lenalidomide effectively degrades SALL4, 6-fluorolenalidomide has a significantly lower degradation capability. researchgate.net This differential activity highlights the potential of 6-position modifications to create safer immunomodulatory drugs (IMiDs) by separating the desired anti-cancer effects from the off-target effects responsible for teratogenicity. jst.go.jp The reduced interaction between the CRBN-6-fluorolenalidomide complex and SALL4 suggests that the fluorine substitution sterically or electronically hinders the formation of a stable ternary complex required for ubiquitination and subsequent proteasomal degradation. jst.go.jpjst.go.jp
Table 1: Comparative Degradation of SALL4 by Lenalidomide Derivatives This table presents the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) for SALL4.
| Compound | DC50 (µM) | Dmax (%) |
| Pomalidomide | 0.057 | 84 |
| Lenalidomide | >10 | 49 |
| 6-fluoro-Lenalidomide | N/A | 14 |
| Data sourced from immunoblot analysis and HiBiT system assays in HEK293T cells. researchgate.net N/A indicates that a reliable DC50 value could not be determined due to low degradation activity. |
Investigation of MORF4L1 as a Physiological CRBN Substrate
Recent proteomic investigations have identified Mortality Factor 4 Like 1 (MORF4L1) as a novel substrate of the E3 ubiquitin ligase Cereblon (CRBN). researchgate.netnih.gov MORF4L1 is a component of the MRG protein family involved in chromatin remodeling and the DNA damage response. nih.gov
Crucially, studies have demonstrated that MORF4L1 interacts with CRBN under physiological conditions, independent of the presence of a small-molecule modulator. researchgate.netresearchgate.net This distinguishes MORF4L1 as an endogenous or physiological substrate, rather than a neosubstrate whose recruitment to CRBN is dependent on a molecular glue like lenalidomide. researchgate.net Co-immunoprecipitation and proteomic analyses have confirmed that CRBN promotes the degradation of MORF4L1. nih.gov While the degradation can be further enhanced by certain CRBN modulators like CC-885, the specific effects of this compound on the CRBN-MORF4L1 interaction have not been extensively detailed. nih.gov The discovery of MORF4L1 as a physiological CRBN substrate is significant as it is found to be upregulated in multiple cancers, suggesting a potential new therapeutic avenue for targeting CRBN substrates. researchgate.netnih.gov
Absence of Degradation Activity towards Teratogenicity-Associated Neosubstrates
A key finding in the investigation of this compound is its significantly diminished activity against neosubstrates associated with thalidomide-induced teratogenicity. jst.go.jpresearchgate.net Besides SALL4, another critical neosubstrate linked to birth defects is the Promyelocytic Leukemia Zinc Finger (PLZF) protein. jst.go.jpembopress.org The dual degradation of SALL4 and PLZF is believed to be a major driver of the severe teratogenic phenotypes observed with some thalidomide derivatives. jst.go.jp
Modification at the 6-position of the lenalidomide structure has been shown to enhance selectivity for anti-hematological cancer neosubstrates, such as Ikaros (IKZF1) and Casein Kinase 1α (CK1α), while reducing the degradation of teratogenicity-associated ones like SALL4 and PLZF. jst.go.jpresearchgate.net Quantitative analysis confirms that 6-fluorolenalidomide has a very low ability to induce the degradation of both SALL4 and PLZF. researchgate.net This engineered selectivity allows for the separation of therapeutic efficacy from toxicity, marking a significant advancement in the development of safer targeted protein degraders. jst.go.jpjst.go.jp
Table 2: Degradation Profile of this compound on Teratogenicity-Associated Neosubstrates This table shows the maximal degradation (Dmax) of key neosubstrates by 6-fluorolenalidomide.
| Neosubstrate | Function | Dmax (%) with 6-fluoro-Lenalidomide |
| SALL4 | Teratogenicity-Associated | 14 |
| PLZF | Teratogenicity-Associated | 11 |
| IKZF1 | Anti-Cancer Target | 93 |
| CK1α | Anti-Cancer Target | 88 |
| Data sourced from HiBiT system assays in HEK293T cells treated for 16 hours. researchgate.net |
Molecular Pathways of Direct Anti-Tumorigenic Effects
Regulation of Cell Cycle Progression and Apoptosis Induction
This compound has been found to exhibit higher antiproliferative activity against multiple myeloma and 5q myelodysplastic syndrome (MDS) cell lines than the parent compound, lenalidomide. jst.go.jpresearchgate.net While detailed mechanistic studies are ongoing, its direct anti-tumorigenic effects are believed to be mediated through pathways similar to those established for lenalidomide, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govspandidos-publications.compagepress.orgnih.gov Lenalidomide exerts direct effects on tumor cells even in the absence of immune cells by halting their proliferation and triggering apoptosis. spandidos-publications.compagepress.org These actions are fundamental to its therapeutic efficacy in hematologic malignancies. nih.govoncotarget.com
Caspase-8 Activation and FAS-induced Apoptosis Pathways
The induction of apoptosis by lenalidomide is strongly associated with the activation of the extrinsic apoptosis pathway. pagepress.orgnih.gov This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor (also known as CD95). jneurosci.org Research has shown that lenalidomide enhances the sensitivity of myeloma cells to Fas-mediated apoptosis. nih.govresearchgate.net
A critical step in this process is the activation of Caspase-8, an initiator caspase that is sharply upregulated following lenalidomide treatment. pagepress.orgnih.gov Activated Caspase-8 then triggers a downstream cascade, leading to the activation of executioner caspases like Caspase-3, which dismantle the cell and complete the apoptotic process. spandidos-publications.com By enhancing Fas sensitivity and promoting Caspase-8 activation, the compound effectively lowers the threshold for apoptosis in malignant cells. pagepress.orgnih.gov It is presumed that the enhanced anti-tumor activity of this compound involves a potentiation of this or related apoptotic pathways.
P21 Upregulation and Cell Cycle Arrest in G1 Phase
In addition to inducing apoptosis, a key direct anti-tumorigenic mechanism of lenalidomide is its ability to induce cell cycle arrest, primarily in the G0/G1 phase. pagepress.orgnih.govaacrjournals.org This cytostatic effect is mediated through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21WAF-1/Cip1). spandidos-publications.comnih.govnih.govfrontiersin.org
The p21 protein acts as a crucial regulator of cell cycle progression by inhibiting the activity of CDK2, CDK4, and CDK6 complexes. aacrjournals.orgresearchgate.net Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps transcription factors like E2F in an inactive state, thereby blocking the cell's transition from the G1 phase to the S (synthesis) phase. aacrjournals.org Studies have consistently shown that lenalidomide treatment leads to increased p21 expression, resulting in G1 arrest and inhibition of proliferation in various cancer cell lines. spandidos-publications.comoncotarget.comresearchgate.net This mechanism is considered central to the antiproliferative action of this compound. aacrjournals.org
C/EBP-β Downregulation
Currently, there is no publicly available research specifically detailing the direct effects of this compound on the downregulation of CCAAT/enhancer-binding protein beta (C/EBP-β). The primary mechanism of action identified for this compound involves the targeted degradation of other transcription factors, namely Ikaros (IKZF1) and Aiolos (IKZF3), through its interaction with the CRBN E3 ubiquitin ligase complex. researchgate.net While the parent compound, lenalidomide, has been shown to modulate various transcription factors, specific data on the impact of the 6-fluoro modification on C/EBP-β is not yet elucidated in scientific literature.
Modulation of Intracellular Signaling Networks
This compound, through its targeted protein degradation mechanism, instigates a cascade of effects on various intracellular signaling networks that are crucial for cell survival, proliferation, and immune responses.
NF-κB Deactivation and Anti-apoptotic Protein Regulation
While direct studies on this compound's effect on Nuclear Factor-kappa B (NF-κB) are limited, the degradation of IKZF1 and IKZF3 is known to impact this pathway. These transcription factors are integral to the survival of certain cancer cells, and their degradation can lead to the downregulation of NF-κB activity. The parent compound, lenalidomide, has been shown to downregulate NF-κB, which in turn reduces the expression of anti-apoptotic proteins. drugbank.comnih.gov This is a critical aspect of its anti-cancer activity. The enhanced and more selective degradation of neosubstrates by this compound suggests a potentially more potent, indirect effect on NF-κB deactivation and the regulation of anti-apoptotic proteins, though further specific research is required.
Inhibition of PI3K/Akt/mTOR Pathway and GRB2-associated binding protein 1 phosphorylation
There is currently a lack of specific published data on the direct inhibitory effects of this compound on the PI3K/Akt/mTOR pathway and the phosphorylation of GRB2-associated binding protein 1 (GAB1). Research on the parent compound, lenalidomide, has indicated that it can reduce Akt phosphorylation in response to growth factors like VEGF and bFGF, thereby affecting downstream signaling. nih.gov However, whether the 6-fluoro modification on this compound enhances or alters this activity has not been specifically investigated.
Enhancement of Activator Protein-1 (AP-1) Expression
Specific investigations into the enhancement of Activator Protein-1 (AP-1) expression by this compound are not currently available in the scientific literature. The parent compound, lenalidomide, is known to stimulate T-cells, which can involve the activation of transcription factors such as AP-1, leading to increased IL-2 production. researchgate.net The selective and potent activity of this compound suggests it may have a significant impact on T-cell function, but direct evidence of its effect on AP-1 expression is needed.
Impact on Cytokine Signaling Pathways, e.g., IL-6/STAT3 Axis
The impact of this compound on the IL-6/STAT3 axis is an area requiring further specific investigation. The parent molecule, lenalidomide, is known to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6). drugbank.comnih.gov The suppression of IL-6 is significant as this cytokine is a key survival signal for certain cancer cells and activates the JAK/STAT3 pathway. researchgate.netnih.gov By reducing IL-6 levels, lenalidomide can indirectly inhibit STAT3 activation. Given the potent and selective nature of this compound, it is plausible that it exerts a strong influence on this axis, but direct experimental data is pending.
Immunomodulatory Mechanisms Distinct to this compound
The most significant and distinct mechanistic aspect of this compound lies in its selective and efficient degradation of specific neosubstrates. Research has shown that modifications at the 6-position of the lenalidomide scaffold are crucial for controlling neosubstrate selectivity. researchgate.net
This compound induces the selective degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 alpha (CK1α). researchgate.net This selective degradation profile is critical for its enhanced anti-proliferative effects observed in multiple myeloma (MM) and 5q-myelodysplastic syndrome (MDS) cell lines when compared to the parent compound, lenalidomide. researchgate.net
The degradation of IKZF1 and IKZF3 is a key mechanism for the immunomodulatory and anti-cancer effects of lenalidomide-based compounds. nih.govnih.gov These transcription factors are essential for the survival of B-cell malignancies. drugbank.com Their degradation leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, which are critical for myeloma cell proliferation. rsc.orgbinasss.sa.cr Furthermore, the degradation of IKZF3 in T-cells leads to increased production of Interleukin-2 (IL-2), a cytokine that enhances the activity of T-cells and Natural Killer (NK) cells, thereby boosting the anti-tumor immune response. drugbank.comnih.gov
The selective degradation of CK1α is particularly relevant for the activity of this compound in del(5q) MDS. researchgate.netrsc.org The gene for CK1α is located in the deleted region of chromosome 5 in this syndrome, making these cells particularly sensitive to its further degradation. rsc.org
The enhanced selectivity and potency of this compound in degrading these specific neosubstrates suggest a more favorable therapeutic window, potentially with a different efficacy and side-effect profile compared to lenalidomide, although this requires further clinical investigation.
Table 1: Neosubstrate Degradation Profile of this compound
| Neosubstrate | Effect of this compound | Therapeutic Relevance |
|---|---|---|
| Ikaros (IKZF1) | Selective Degradation researchgate.net | Anti-hematological cancer activity researchgate.net |
| Aiolos (IKZF3) | Selective Degradation researchgate.net | Anti-hematological cancer activity researchgate.net |
Table 2: Comparative Anti-proliferative Effects
| Cell Line Type | Compound | Effect |
|---|---|---|
| Multiple Myeloma (MM) | This compound | Stronger anti-proliferative effects than lenalidomide researchgate.net |
T-Cell Co-stimulation and Proliferation Enhancement
Lenalidomide, a structural analog of thalidomide, is recognized for its immunomodulatory properties, particularly its capacity to co-stimulate T-cells and enhance their proliferation. oncotarget.comdrugbank.commedscape.com This effect is significantly more potent than that of its predecessor, thalidomide. medscape.com The compound has been shown to potentiate T-cell responses, contributing to its therapeutic effects. usf.edu Mechanistically, lenalidomide has been found to trigger the tyrosine phosphorylation of CD28, a key co-stimulatory molecule on T-cells, leading to the activation of downstream signaling pathways. nih.govaai.orgtandfonline.com This results in enhanced T-cell activation and proliferation, even in the absence of traditional co-stimulatory signals. usf.edu
Increased Production of IL-2 and IFN-γ
A critical aspect of lenalidomide's T-cell co-stimulatory function is the significant increase in the production of key cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). drugbank.commedscape.comnih.gov Lenalidomide has been demonstrated to be 50 to 100 times more potent than thalidomide in stimulating the production of IL-2 and IFN-γ. medscape.com This enhanced cytokine secretion is a direct consequence of T-cell activation. The stimulation of T-cells by lenalidomide is associated with the enhanced activation of the transcription factor AP-1, which is a known driver for the production of IL-2, IFN-γ, and other T-cell-derived cytokines. aai.org Furthermore, studies have shown that lenalidomide can lead to a Th1 polarization of T-cells, characterized by increased IFN-γ secretion. nih.gov This heightened production of IL-2 is crucial as it, in turn, activates other immune cells, such as Natural Killer (NK) cells. medscape.com
Impact on CD3 T-Cell Proliferation and CD8+ T-Cell Activity
Lenalidomide directly promotes the proliferation of CD3 T-cells. drugbank.com In vitro studies have consistently shown that lenalidomide stimulates T-cell proliferation, particularly in the context of anti-CD3 stimulation. plos.org This proliferative effect is not limited to general T-cell populations; lenalidomide preferentially stimulates CD8+ T-cells. tandfonline.com The compound has been observed to increase the infiltration of tumors with CD3+ and CD8+ T-cells in vivo. tandfonline.com Furthermore, lenalidomide maintenance therapy has been associated with an increase in the fraction of naïve CD8+ T-cells and a reduction in terminal effector CD8+ T-cells, suggesting a modulation of the T-cell memory compartment. oncotarget.com Functionally, purified CD8+ T-cells from patients on lenalidomide have demonstrated increased and more polyfunctional responses. oncotarget.com
Natural Killer (NK) Cell Activation and Cytotoxicity
Lenalidomide is a potent activator of Natural Killer (NK) cells, enhancing their cytotoxic capabilities against tumor cells. oncotarget.comdrugbank.comashpublications.org This activation is largely indirect, mediated by the increased production of IL-2 from T-cells, which is a primary driver of NK cell activity. medscape.comashpublications.orgnih.gov Studies have shown that the presence of peripheral blood mononuclear cells (PBMCs), particularly CD4+ T-cells, is required for lenalidomide to enhance NK cell function. ashpublications.org Lenalidomide has also been shown to lower the activation threshold for NK cells, making them more responsive to activating signals. aai.org
Enhancement of NK Cell-Mediated Cytotoxicity and ADCC
Lenalidomide significantly enhances both direct NK cell-mediated cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC). drugbank.comashpublications.orgaacrjournals.org In vitro studies have demonstrated that lenalidomide can increase the cytotoxicity of normal donor NK cells. ashpublications.orgnih.gov For instance, one study reported an increase in NK-cell cytotoxicity from 38.5% to 53.3% with lenalidomide treatment. ashpublications.orgnih.gov The compound also potentiates the ADCC of monoclonal antibodies like rituximab (B1143277) and cetuximab, making tumor cells more susceptible to NK cell-mediated killing. aacrjournals.orgtandfonline.com This enhancement of ADCC is associated with increased expression of granzyme B and Fas ligand (FasL) in NK cells. aacrjournals.orgimrpress.com
Regulation of Suppressor Cell Populations (e.g., Regulatory T cells)
Lenalidomide has been shown to modulate suppressor cell populations, most notably regulatory T-cells (Tregs). Several in vitro studies have demonstrated that lenalidomide can inhibit the proliferation and suppressive function of Tregs. oncotarget.comtandfonline.comnih.govplos.org This is a critical aspect of its immunomodulatory effect, as Tregs can dampen anti-tumor immune responses. By inhibiting these suppressor cells, lenalidomide can help to restore a more effective anti-tumor immunity. ashpublications.org However, it is noteworthy that some in vivo studies have reported an increase in the number of Tregs with a phenotype associated with strong suppressive capacity during lenalidomide maintenance therapy. oncotarget.com This suggests that the in vivo effects of lenalidomide on Tregs may be more complex and context-dependent.
Modulation of Cytokine and Chemokine Secretion Profiles
Lenalidomide exerts a broad modulatory effect on the secretion of various cytokines and chemokines, contributing to its complex immunomodulatory and anti-tumor activities. Beyond its well-documented enhancement of IL-2 and IFN-γ, lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, and IL-6. drugbank.commedscape.com Conversely, it can elevate the production of the anti-inflammatory cytokine IL-10. drugbank.com
In specific cellular contexts, lenalidomide's effects on cytokine profiles can vary. For example, in dendritic cells from multiple myeloma patients, lenalidomide treatment has been found to enhance the production of IL-8, CCL2, CCL5, and TNF-α, while slightly decreasing IL-6 production. oncotarget.com In studies involving chronic lymphocytic leukemia, lenalidomide treatment led to significant increases in IL-8/CXCL8, TNF-α, CCL2, CCL3, and CCL4. haematologica.org Furthermore, in myeloma cell lines, lenalidomide was shown to increase the expression of TNF-α and IL-8. nih.gov This modulation of cytokine and chemokine profiles can influence the tumor microenvironment, affecting immune cell trafficking, activation, and tumor cell survival.
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-12)
Anti-Angiogenic Mechanisms of Action
The lenalidomide pharmacophore possesses significant anti-angiogenic properties, interfering with the formation of new blood vessels, a process critical for tumor growth and metastasis. drugbank.comresearchgate.net This activity is independent of its immunomodulatory effects and targets several key pathways involved in angiogenesis. mdpi.com
Lenalidomide has been shown to inhibit angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). drugbank.com It can downregulate the expression of key genes involved in angiogenesis, such as VEGF and FGF-2. mdpi.comresearchgate.net The anti-angiogenic effect is mediated, in part, through the inhibition of the VEGF-induced PI3K-Akt signaling pathway. researchgate.netmdpi.com This disruption of critical signaling cascades hinders the ability of tumor cells to stimulate new blood vessel growth.
Table 3: Research Findings on VEGF and FGF Pathway Inhibition
| Pathway/Factor | Finding | Source |
| VEGF & bFGF | Inhibits angiogenic growth factors released by tumor cells. | drugbank.com |
| VEGF & FGF-2 | Downregulates the expression of genes involved in angiogenesis. | mdpi.comresearchgate.net |
| VEGF/VEGFR2 | Reduces migration, chemotaxis, and angiogenesis via inhibition of VEGF/VEGFR2 signaling. | mdpi.com |
| PI3K-Akt Pathway | Inhibits VEGF-induced PI3K-Akt pathway signaling. | researchgate.netmdpi.com |
A crucial step in angiogenesis is the migration of endothelial cells and their subsequent organization into tube-like structures. Lenalidomide directly impairs these processes. mdpi.comnih.gov In vitro studies have demonstrated that lenalidomide consistently inhibits both the formation of sprouts from arterial rings and the formation of capillary-like cords by endothelial cells in a dose-dependent manner. nih.gov This effect is linked to the inhibition of adherens junction proteins, which are critical for the formation of stable endothelial cell connections. nih.gov
Table 4: Research Findings on Endothelial Cell Function
| Process | Finding | Source |
| Cell Migration | Reduces endothelial cell migration and chemotaxis. | mdpi.com |
| Tube Formation | Inhibits the formation of capillary-like cords by endothelial cells. | nih.gov |
| Sprout Formation | Inhibits sprout formation from human umbilical arterial rings. | nih.gov |
| Adherens Junctions | Inhibits the interaction of adherens junction proteins critical for cord formation. | nih.gov |
Hypoxia-Inducible Factor 1 alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia) and a key driver of angiogenesis and metastasis. mdpi.comnih.gov Lenalidomide has been found to exert a strong inhibitory effect on the hypoxia-induced expression of HIF-1α. nih.gov In various solid tumor cell lines, lenalidomide significantly inhibited hypoxia-induced HIF-1α protein levels and mRNA expression. ascopubs.orgaacrjournals.org By suppressing HIF-1α, lenalidomide can block the pro-invasive hypoxic response in tumor cells, contributing to its anti-angiogenic and anti-metastatic activity. nih.govaacrjournals.org Interestingly, while lenalidomide can inhibit HIF-1α in many contexts, its anti-tumor effect can be further enhanced by separate, direct suppression of HIF-1α in myeloma cells, suggesting complex interactions. nih.gov
Table 5: Research Findings on HIF-1α Modulation
| Condition | Finding | Source |
| Hypoxia | Lenalidomide strongly inhibits hypoxia-induced HIF-1α expression. | nih.gov |
| Tumor Cell Lines | Inhibited hypoxia-induced HIF-1α protein and mRNA levels in a majority of tested solid tumor cell lines. | ascopubs.orgaacrjournals.org |
| Invasive Phenotype | Blocks the pro-invasive hypoxic response in multiple tumor lines. | aacrjournals.org |
| Combination Effect | The anti-tumoral effect of lenalidomide in vivo is enhanced by separate HIF-1α suppression in myeloma cells. | nih.gov |
Preclinical and Translational Research of Lenalidomide 6 F
In Vitro Efficacy Studies
In vitro studies have been crucial in elucidating the specific biological activities of Lenalidomide-6-F, demonstrating its enhanced and more selective effects compared to its parent compound, lenalidomide (B1683929).
Cell Line Sensitivity and Resistance Profiling
Research has shown that modifying the 6-position of the lenalidomide molecule, as in this compound, can lead to stronger anti-proliferative effects in specific cancer cell lines. Studies have demonstrated that this compound exhibits greater antiproliferative activity than lenalidomide in cell lines derived from multiple myeloma (MM) and 5q myelodysplastic syndromes (5q-MDS). nih.gov
The compound's efficacy is particularly noted in lenalidomide-sensitive MM cell lines, including MM1.S, H929, and U266. In these cell lines, this compound strongly reduces cell growth. Conversely, its activity is limited in lenalidomide-insensitive cell lines such as RPMI8226, highlighting a specific sensitivity profile that aligns with that of the parent drug but with enhanced potency in sensitive lines. nih.gov
Table 1: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines This table is based on data from in vitro studies and is for informational purposes only.
| Cell Line | Classification | Response to this compound |
|---|---|---|
| MM1.S | Lenalidomide-Sensitive | Strong reduction in cell growth |
| H929 | Lenalidomide-Sensitive | Strong reduction in cell growth |
| U266 | Lenalidomide-Sensitive | Strong reduction in cell growth |
| RPMI8226 | Lenalidomide-Insensitive | No significant reduction in cell growth |
Apoptosis and Cell Cycle Modulation in Malignant Cell Lines
While detailed studies focusing specifically on the apoptotic and cell cycle modulation effects of this compound as a standalone agent are not extensively available in the referenced literature, the potent anti-proliferative effects observed in sensitive cell lines suggest an underlying impact on these cellular processes. The mechanism of action, involving the degradation of key survival proteins, is inherently linked to the pathways that control cell cycle progression and apoptosis. However, specific data from assays such as Annexin V staining or cell cycle analysis for this compound are not provided in the available research.
Mechanisms of Action in Various Hematological Malignancies (e.g., Multiple Myeloma, Myelodysplastic Syndromes, Lymphomas)
The mechanism of action of this compound is centered on its function as a "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. The modification at the 6-position with a fluorine atom has been shown to enhance the selective degradation of specific "neosubstrates" that are critical for the survival of certain cancer cells. nih.gov
Multiple Myeloma (MM): In MM cell lines, this compound induces the selective and potent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov The degradation of these factors leads to the downregulation of key downstream oncogenic proteins, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, which are known drivers of myeloma cell proliferation and survival. nih.gov Immunoblot analyses have confirmed the reduction of IRF4 and c-Myc in MM1.S and H929 cells following treatment with 6-fluoro-lenalidomide. nih.gov
Myelodysplastic Syndromes (MDS): In the context of 5q-MDS, a key target of lenalidomide is casein kinase 1 alpha (CK1α). Research demonstrates that this compound effectively induces the degradation of CK1α. nih.gov This action is believed to be central to its therapeutic effect in this malignancy. Furthermore, in MDS-L cells, treatment with 6-fluoro-lenalidomide has been shown to decrease the levels of the transcription factor RUNX1. nih.gov
The key finding is that the 6-fluoro modification enhances selectivity for these specific anti-cancer neosubstrates (IKZF1, IKZF3, CK1α) while potentially reducing the degradation of other neosubstrates, such as SALL4, which has been linked to the teratogenic effects of thalidomide-like drugs. nih.gov
In Vivo Pharmacodynamic and Efficacy Studies in Animal Models
Tumor Xenograft Models and Disease Progression
Based on the available scientific literature, specific in vivo studies evaluating the efficacy of this compound as a standalone agent in tumor xenograft models have not been detailed. The primary focus of the research has been on its in vitro characterization and its application as a component within more complex molecules like PROTACs.
Immunological Responses in Preclinical Models
Preclinical studies have highlighted the immunomodulatory properties of lenalidomide and its derivatives. Lenalidomide has been shown to augment immune responses in preclinical models. ashpublications.org In a vitiligo mouse model, lenalidomide demonstrated an ability to modulate the immune response by decreasing serum levels of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-1β, and IL-6, while increasing the levels of anti-inflammatory cytokines IL-4 and IL-10. nih.gov This suggests a shift towards an anti-inflammatory profile. nih.gov Furthermore, in immunocompetent mouse models of multiple myeloma (MM), lenalidomide has been observed to increase the numbers of IFN-γ+ T cells and perforin+ CD8+ T cells, which are crucial for anti-tumor immunity. oncotarget.com
The immunomodulatory effects of lenalidomide are multifaceted, involving the enhancement of T-cell and Natural Killer (NK) cell function. oncotarget.com Studies have shown that lenalidomide can increase NK cell cytotoxicity and improve the functionality of invariant NKT cells. oncotarget.com It also has a co-stimulatory effect on T-cells, leading to broad and polyfunctional antigen-specific T-cell responses. oncotarget.comresearchgate.net Specifically, lenalidomide can increase the secretion of cytokines like IFN-γ, IL-2, and TNFα by CAR-T cells, thereby enhancing their cytotoxic capabilities. researchgate.net
Recent research has focused on modifications to the lenalidomide structure to enhance its immunological and anti-cancer properties. The development of 6-fluoro lenalidomide (this compound) represents a significant advancement. This modification at the 6-position of the phthalimide (B116566) ring has been shown to be crucial for controlling neosubstrate selectivity. nih.govresearchgate.net this compound induces the selective degradation of IKZF1, IKZF3, and CK1α, proteins implicated in anti-hematological cancer activity. nih.govresearchgate.net This selective degradation leads to stronger anti-proliferative effects on MM and 5q myelodysplastic syndromes (MDS) cell lines compared to the parent compound, lenalidomide. nih.govresearchgate.net
The table below summarizes the key immunological responses observed in preclinical models with lenalidomide and its derivatives.
| Compound | Model | Key Immunological Responses |
| Lenalidomide | Vitiligo Mouse Model | Decreased pro-inflammatory cytokines (IFN-γ, TNF-α, IL-1β, IL-6); Increased anti-inflammatory cytokines (IL-4, IL-10) nih.gov |
| Lenalidomide | Multiple Myeloma Mouse Model | Increased numbers of IFN-γ+ T cells and perforin+ CD8+ T cells oncotarget.com |
| Lenalidomide | In vitro (CAR-T cells) | Enhanced cytotoxicity, memory maintenance, and Th1 cytokine production (IFN-γ, IL-2, TNFα) researchgate.net |
| This compound | MM and 5q MDS cell lines | Selective degradation of IKZF1, IKZF3, and CK1α, leading to enhanced anti-proliferative effects nih.govresearchgate.net |
Assessment of Anti-angiogenic Activity in vivo
Lenalidomide has demonstrated significant anti-angiogenic properties in various in vivo preclinical models. researchgate.netnih.gov One of the key mechanisms of its anti-cancer activity is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.govmdpi.com
In the chorioallantoic membrane (CAM) assay, a well-established in vivo model for studying angiogenesis, lenalidomide has been shown to exert a relevant anti-angiogenic effect. aacrjournals.org It effectively inhibits the formation of new blood vessels induced by multiple myeloma plasma cells. researchgate.net Furthermore, studies using mouse models have confirmed the anti-angiogenic and anti-metastatic activity of lenalidomide. In a B16-F10 mouse melanoma model, lenalidomide treatment resulted in a greater than 40% reduction in melanoma lung colony counts compared to untreated mice, highlighting its potential to inhibit metastasis. nih.gov
The anti-angiogenic effects of lenalidomide are mediated through multiple pathways. It has been found to inhibit the VEGF-induced PI3K-Akt signaling pathway and HIF-1α expression, both of which are critical for angiogenesis. researchgate.netnih.gov Lenalidomide also downregulates key genes involved in angiogenesis and cell migration, such as VEGF, FGF-2, CCL2, and CXCL12. researchgate.netmdpi.com In urothelial carcinoma xenografts, lenalidomide significantly decreased tumor size and microvessel density, as indicated by reduced CD31 staining. asco.org
The table below summarizes the findings on the anti-angiogenic activity of lenalidomide in vivo.
| In vivo Model | Key Findings |
| Chorioallantoic Membrane (CAM) Assay | Inhibition of multiple myeloma plasma cell-induced angiogenesis researchgate.netaacrjournals.org |
| B16-F10 Mouse Melanoma Model | >40% reduction in melanoma lung colony counts nih.gov |
| RT4 Urothelial Carcinoma Xenografts | Significant decrease in tumor size and microvessel density (CD31) asco.org |
Drug Discovery and Development of this compound and its Analogs
Structure-Guided Drug Design for Enhanced Selectivity
The development of lenalidomide analogs with enhanced selectivity has been a key focus of recent drug discovery efforts. Structure-guided design, which relies on understanding the molecular interactions between a drug and its target, has been instrumental in this process. nih.gov The discovery that immunomodulatory drugs (IMiDs) like lenalidomide function as "molecular glues" by inducing the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific substrate proteins, or "neosubstrates," has opened new avenues for rational drug design. nih.govnih.gov
Variations in the phthalimide ring of IMiDs can lead to distinct modifications of the CRBN molecular surface, resulting in different preferences for substrate recognition. nih.gov For instance, only lenalidomide, and not thalidomide (B1683933) or pomalidomide (B1683931), leads to the degradation of casein kinase 1α (CK1α). nih.gov This highlights the potential for subtle chemical modifications to significantly alter neosubstrate selectivity.
Research has shown that modifications at the 6-position of the lenalidomide scaffold are crucial for controlling neosubstrate selectivity. nih.govresearchgate.net The introduction of a fluorine atom at this position to create this compound has been shown to enhance selectivity for the degradation of IKZF1 and IKZF3, which are key therapeutic targets in multiple myeloma, while reducing the degradation of other neosubstrates like SALL4, which is associated with teratogenicity. nih.govresearchgate.net This structure-guided approach aims to develop more effective and safer lenalidomide derivatives. nih.gov
| Compound | Modification | Impact on Selectivity |
| Lenalidomide | Parent Compound | Degrades IKZF1, IKZF3, and CK1α nih.gov |
| This compound | Fluorine at 6-position | Enhanced selective degradation of IKZF1 and IKZF3; reduced degradation of SALL4 nih.govresearchgate.net |
Development of Proteolysis-Targeting Chimeras (PROTACs) utilizing this compound Scaffold
The this compound scaffold has emerged as a valuable component in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. frontiersin.orgmdpi.com The CRBN ligand portion of the PROTAC, derived from IMiDs, is crucial for engaging the E3 ligase. mdpi.com
The enhanced selectivity of the this compound scaffold for CRBN and its specific neosubstrates makes it an attractive choice for constructing PROTACs. nih.govresearchgate.net By incorporating this compound as the CRBN-binding moiety, researchers can develop PROTACs with improved selectivity for the degradation of the target protein of interest, while minimizing off-target effects associated with the degradation of other neosubstrates. researchgate.net
PROTACs utilizing the this compound scaffold have been shown to induce the selective degradation of target proteins, such as BET proteins, with the same neosubstrate selectivity as the parent this compound molecule. nih.govresearchgate.net This means that the PROTAC effectively degrades the intended target while maintaining the favorable selective degradation profile for IKZF1 and IKZF3 and avoiding the degradation of SALL4. nih.gov this compound-piperidine-C2-Pip-C-COOH is an example of a linker and E3 ligase ligand based on this scaffold used in the development of PROTACs for research in malignant lymphoma. medchemexpress.com
Exploration of Other 6-Position Modifications for Optimized Activity
Following the success of this compound, researchers have explored other modifications at the 6-position of the lenalidomide ring to further optimize its activity and selectivity. nih.govresearchgate.net Studies have investigated the effects of introducing other small substituents, such as chlorine (Cl) and bromine (Br), at this position. researchgate.net
These investigations have revealed that even small changes at the 6-position can significantly impact the compound's biological activity. For example, 6-chloro lenalidomide and 6-bromo lenalidomide have also been synthesized and evaluated. researchgate.net While 6-fluoro lenalidomide demonstrated the most potent anti-proliferative effects in certain cancer cell lines, the other halogenated analogs also exhibited distinct activity profiles. nih.gov
This exploration of various 6-position modifications is a key strategy in the ongoing effort to develop next-generation IMiDs with finely tuned therapeutic properties. The goal is to identify compounds with the optimal balance of potent anti-cancer activity and a favorable safety profile, characterized by high selectivity for therapeutic targets and minimal degradation of proteins associated with adverse effects. nih.govresearchgate.net
| 6-Position Modification | Compound Name | Observed Effects |
| Fluorine (F) | This compound | Strong anti-proliferative effects in MM and 5q MDS cell lines; selective degradation of IKZF1, IKZF3, and CK1α nih.govresearchgate.net |
| Chlorine (Cl) | 6-chloro lenalidomide | Showed anti-proliferative effects on MM and 5q MDS cell lines researchgate.net |
| Bromine (Br) | 6-bromo lenalidomide | Synthesized and evaluated for its biological activity researchgate.net |
Mechanisms of Resistance to Lenalidomide 6 F
Primary Resistance Mechanisms
Primary resistance to Lenalidomide (B1683929) is often linked to pre-existing cellular characteristics that prevent the drug from exerting its therapeutic effects. These mechanisms are largely centered on the CRBN E3 ubiquitin ligase complex and its subsequent signaling cascade.
Cereblon (CRBN) is the direct protein target of Lenalidomide. tandfonline.com The drug functions by binding to CRBN, which is a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govresearchgate.net The degradation of these factors is critical for the anti-myeloma effects of Lenalidomide. nih.govresearchgate.net Consequently, the expression level and functional integrity of CRBN are paramount for the drug's efficacy. Low or absent CRBN expression is a key mechanism of resistance, as it prevents the initial step of the drug's mechanism of action. nih.govashpublications.org Studies have shown that myeloma cells with depleted CRBN are highly resistant to Lenalidomide. ashpublications.org
Acquired resistance to Lenalidomide is frequently associated with genetic alterations in the CRBN gene. researchgate.net Mutations in CRBN can impair or completely abolish the binding of Lenalidomide to the protein, thereby rendering the drug ineffective. nih.govresearchgate.net These mutations can be rare in newly diagnosed patients but their frequency increases significantly in patients who have become refractory to Lenalidomide and the subsequent generation immunomodulatory drug, pomalidomide (B1683931). nih.govnih.gov For instance, one study found that CRBN mutations were present in about 12% of IMiD-treated patients. ranchobiosciences.com Some mutations lead to a complete loss of CRBN function, while others may have a more subtle, agent-dependent effect, conferring resistance to Lenalidomide but retaining some sensitivity to more potent CELMoDs (Cereblon E3 Ligase Modulators). ashpublications.org
Downregulation of CRBN expression is another major contributor to resistance. nih.govashpublications.org Reduced levels of CRBN protein mean there are fewer targets for Lenalidomide to bind to, leading to a diminished degradation of IKZF1 and IKZF3. nih.gov This downregulation can occur through various mechanisms, including the loss of a copy of the CRBN gene (located on chromosome 3p) or through epigenetic silencing, although the latter's role is still under investigation. nih.gov Clinical data has confirmed that patients who become resistant to Lenalidomide often show a significant reduction in CRBN expression levels in their myeloma cells. ashpublications.org
| Genetic Alteration | Frequency in Newly Diagnosed Patients | Frequency in Lenalidomide-Refractory Patients | Frequency in Pomalidomide-Refractory Patients | Impact on Lenalidomide Efficacy |
|---|---|---|---|---|
| CRBN Point Mutations | ~0.5% - <1% nih.govashpublications.org | ~2.2% - 12% nih.govranchobiosciences.com | ~9% nih.gov | Can lead to complete or partial loss of drug binding and activity. ashpublications.org |
| CRBN Copy Loss/Structural Variation | Low | Increased incidence nih.govnih.gov | Increased incidence nih.govnih.gov | Associated with inferior outcomes. nih.govnih.gov |
Beyond point mutations and downregulation, other genetic variations in CRBN can contribute to Lenalidomide resistance. One such variation is the expression of a specific splice variant of CRBN that lacks exon 10. ashpublications.orgresearchgate.net This region of the protein is critical for immunomodulatory drug binding. researchgate.net The resulting truncated protein can still incorporate into the E3 ligase complex but is unable to interact with Lenalidomide, thus conferring resistance. ashpublications.org The prevalence of this splice variant also increases in patients with acquired resistance to immunomodulatory drugs. researchgate.net Furthermore, competition for CRBN binding by other endogenous substrates could also play a role in resistance. frontiersin.org If other substrates with high affinity for CRBN are overexpressed, they may outcompete IKZF1 and IKZF3 for binding to the Lenalidomide-CRBN complex, thereby reducing the efficacy of the drug. frontiersin.org
Resistance to Lenalidomide can also occur in myeloma cells that have normal CRBN expression and function. In these cases, the resistance mechanisms involve alterations in the signaling pathways that are downstream of IKZF1 and IKZF3 degradation. nih.gov Myeloma cells can "rewire" their transcriptional and signaling networks to bypass their dependency on the pathways targeted by Lenalidomide. nih.govashpublications.org
IKZF1 and IKZF3 are the primary neosubstrates of the CRL4-CRBN ligase in the presence of Lenalidomide. nih.govresearchgate.net Their degradation is a key event in the anti-myeloma activity of the drug. nih.govresearchgate.net Resistance can arise from mutations in IKZF1 or IKZF3 that prevent their recognition and degradation by the Lenalidomide-bound CRBN complex. nih.gov A single amino acid substitution in IKZF3 has been shown to confer resistance to Lenalidomide-induced degradation and cell death. nih.govbeyondspringpharma.com Additionally, cells can activate bypass pathways to compensate for the loss of IKZF1 and IKZF3. For example, the upregulation of other signaling pathways that promote cell survival and proliferation can make the degradation of IKZF1/3 less impactful. nih.gov
Interferon Regulatory Factor 4 (IRF4) and the oncogene MYC are critical downstream effectors of IKZF1 and IKZF3. researchgate.netnih.gov In normal B-cell development, IKZF1 acts as a repressor of MYC. nih.gov However, in multiple myeloma, a transcriptional rewiring occurs, leading to an aberrant autoregulatory loop where IRF4 and MYC drive each other's expression, promoting sustained proliferation. nih.govtandfonline.com Lenalidomide-mediated degradation of IKZF1 and IKZF3 normally leads to the downregulation of IRF4 and subsequently MYC, causing cell cycle arrest and apoptosis. researchgate.netnih.gov
A significant mechanism of resistance involves the uncoupling of the IRF4/MYC axis from IKZF1/3 control. nih.govashpublications.org Myeloma cells can achieve this through various means, such as the upregulation of signaling pathways like IL-6/STAT3, which can maintain high levels of IRF4 even when IKZF1/3 are degraded. frontiersin.orgnih.gov Overexpression of MYC, driven by genetic rearrangements or other regulatory elements, can also lead to resistance. tandfonline.comtandfonline.com In this scenario, the cells are no longer "addicted" to the upstream signals that Lenalidomide targets, allowing them to proliferate despite treatment. nih.gov
| Downstream Pathway | Mechanism of Dysregulation | Consequence for Lenalidomide Sensitivity |
|---|---|---|
| IKZF1/IKZF3 | Mutations preventing degradation. nih.gov | Resistance to cell growth inhibition. nih.gov |
| IRF4/MYC Axis | Upregulation of IL-6/STAT3 signaling maintaining IRF4 expression. frontiersin.orgnih.gov | Bypass of IKZF1/3 degradation, leading to sustained proliferation and resistance. nih.gov |
| MYC overexpression due to genetic rearrangements. tandfonline.comtandfonline.com | Induces resistance to immunomodulatory drugs. tandfonline.com |
Dysregulation of Downstream Signaling Pathways
Upregulation of Cyclin-Dependent Kinase 6 (CDK6)
Upregulation of Cyclin-Dependent Kinase 6 (CDK6) has been identified as a significant mechanism contributing to resistance against lenalidomide. nih.govashpublications.org CDK6 is a crucial protein for regulating the cell cycle. nih.gov Studies have demonstrated that increased expression of CDK6 diminishes the sensitivity of multiple myeloma (MM) cells to lenalidomide, thereby fostering the development of resistance. nih.goveurekalert.org
Quantitative proteomic analyses of samples from multiple myeloma patients before treatment and at relapse have shown that CDK6 is among the most significantly upregulated proteins in relapsed samples. ashpublications.org Interestingly, there is often a weak correlation between CDK6 protein and RNA levels, suggesting that analyses focused solely on RNA expression may overlook the importance of CDK6 in resistance. ashpublications.org In fact, while CDK6 protein expression is high in many relapse samples, its RNA levels may not show significant changes. ashpublications.org
Further research has shown that inhibiting or degrading CDK6 can re-sensitize resistant myeloma cells to immunomodulatory drugs (IMiDs) like lenalidomide. nih.govresearchgate.net The combination of a CDK6 inhibitor, such as palbociclib, with lenalidomide has been shown to synergistically decrease the viability of myeloma cell lines, including those with low sensitivity to IMiDs. ashpublications.orgnih.gov This suggests that targeting CDK6 could be a viable therapeutic strategy to overcome lenalidomide resistance in multiple myeloma. nih.govnih.govresearchgate.net The mechanism does not appear to involve changes in the levels of cereblon (CRBN), the primary target of lenalidomide, or the lenalidomide-induced degradation of its downstream targets IKZF1 and IKZF3. ashpublications.org Instead, the combined degradation of CDK6 and the IKZF proteins leads to a decrease in c-MYC protein levels, an effect not seen with single-agent treatments. ashpublications.org
Table 1: CDK6 Upregulation and Lenalidomide Resistance
| Finding | Implication for Resistance | Source(s) |
|---|---|---|
| Increased CDK6 expression reduces sensitivity of MM cells to lenalidomide. | Direct contribution to the development of drug resistance. | nih.goveurekalert.org |
| CDK6 is a top upregulated protein in relapsed patient samples. | Highlights CDK6 as a key factor in acquired resistance. | ashpublications.org |
| Weak correlation between CDK6 protein and RNA levels. | RNA-level analysis alone is insufficient to identify this resistance mechanism. | ashpublications.org |
| Inhibition or degradation of CDK6 enhances cytotoxic effects of IMiDs. | CDK6 is a druggable target to overcome resistance. | nih.govashpublications.orgnih.gov |
| Combined CDK6 and IKZF1/3 degradation decreases c-MYC levels. | Suggests a distinct mechanism of synergistic action. | ashpublications.org |
RNA Editing Enzyme ADAR1 and dsRNA Sensing Pathway
A novel mechanism of resistance to lenalidomide involves the RNA editing enzyme Adenosine (B11128) Deaminase Acting on RNA 1 (ADAR1) and the double-stranded RNA (dsRNA) sensing pathway. ashpublications.orgresearchgate.netrna-seqblog.com Lenalidomide treatment can induce the accumulation of endogenous dsRNA in myeloma cells, which in turn activates the MDA5-mediated dsRNA-sensing pathway, leading to an interferon (IFN)-mediated apoptotic response. researchgate.netashpublications.orgnih.gov ADAR1 acts as a key regulator in this process by editing these dsRNAs, thereby suppressing this antiviral-like immune response and promoting resistance. ashpublications.orgashpublications.orgecancer.org
ADAR1 exists in two main isoforms: a constitutively expressed nuclear p110 isoform and an interferon-inducible p150 isoform that is found in both the nucleus and cytoplasm. oup.comnih.gov The p150 isoform, in particular, plays a crucial role in lenalidomide resistance. ashpublications.orgresearchgate.netnih.gov High expression of the ADAR1 p150 isoform is associated with increased editing of dsRNA. ashpublications.orgunimi.it This editing process, which converts adenosine to inosine, destabilizes the dsRNA structure, preventing its recognition by cellular sensors. ashpublications.orgnih.gov
Studies have shown that overexpression of ADAR1, specifically the p150 isoform, leads to reduced sensitivity to lenalidomide. researchgate.netnih.govunimi.it This is attributed to an increased frequency of RNA editing, which dampens the accumulation of dsRNA and suppresses the downstream dsRNA-sensing pathways. researchgate.netnih.gov Conversely, the loss of ADAR1 function increases sensitivity to lenalidomide by allowing endogenous dsRNA to accumulate, which triggers a robust IFN response. researchgate.netashpublications.org This highlights the critical role of the ADAR1 p150 isoform's editing activity in modulating the cellular response to lenalidomide. ashpublications.org
The cellular sensor responsible for detecting the lenalidomide-induced dsRNA is Melanoma Differentiation-Associated protein 5 (MDA5). ashpublications.orgashpublications.org MDA5 is a pattern recognition receptor that binds to long dsRNA molecules, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and subsequent apoptosis. plos.orgresearchgate.net In lenalidomide-sensitive myeloma cells, treatment leads to the upregulation of MDA5 and the activation of downstream signaling molecules like IRF3, resulting in an effective anti-myeloma response. ashpublications.org
However, in resistant cells with high ADAR1 activity, the dsRNA is edited and is no longer effectively recognized by MDA5. ashpublications.org This blunts the activation of the MDA5 pathway and the subsequent type I IFN response, allowing the myeloma cells to survive. ashpublications.orgashpublications.org The importance of MDA5 in this process is underscored by findings that in the absence of MDA5 activity, even minimal dsRNA editing by ADAR1 does not lead to cell death. ashpublications.org Knockdown of MDA5 in ADAR1-deficient cells increases their resistance to lenalidomide, confirming that MDA5 is the key mediator of the drug's pro-apoptotic effects through the dsRNA sensing pathway. nih.gov
Table 2: ADAR1/MDA5 Pathway and Lenalidomide Resistance
| Component | Function in Lenalidomide Response | Impact of Dysregulation on Resistance | Source(s) |
|---|---|---|---|
| ADAR1 p150 | Edits endogenous dsRNA. | Upregulation: Increased dsRNA editing, suppression of IFN response, leading to resistance. | ashpublications.orgresearchgate.netnih.gov |
| dsRNA | Accumulates upon lenalidomide treatment, triggering an immune response. | Reduced Accumulation (due to ADAR1 editing): Inability to activate MDA5, leading to resistance. | researchgate.netashpublications.orgnih.gov |
| MDA5 | Senses unedited dsRNA and initiates a pro-apoptotic Type I IFN response. | Inactivation/Bypassing: Failure to trigger apoptosis despite the presence of dsRNA, contributing to resistance. | ashpublications.orgashpublications.orgnih.gov |
| Type I IFN | Mediates apoptosis of myeloma cells. | Suppressed Production: Lack of apoptotic signal, promoting cell survival and resistance. | ashpublications.orgplos.orgfrontiersin.org |
ADAR1 p150 Isoform Activity and dsRNA Editing
Acquired Resistance Mechanisms
Evolution of Resistant Clones under Selective Pressure
The development of acquired resistance to lenalidomide is a classic example of clonal evolution under therapeutic pressure. nih.govmdpi.com Anticancer agents like lenalidomide eliminate sensitive malignant cells, but in doing so, they exert significant environmental pressure that can lead to the selection and expansion of pre-existing or newly mutated resistant clones. nih.govmdpi.comnih.gov This process is a major cause of treatment failure and relapse in multiple myeloma. ega-archive.orgresearchgate.netnih.gov
Studies have shown that under the selective pressure of lenalidomide, myeloma cell populations can evolve. For instance, cells with mutations in genes of the CRL4-CRBN E3 ubiquitin ligase pathway, such as CUL4B, can gain a survival advantage and become dominant in the culture. haematologica.org Similarly, specific mutations in IKZF1 that affect the lenalidomide-cereblon binding site can confer resistance and lead to the selection of these mutant cells over wild-type cells during treatment. haematologica.org Mouse models have also demonstrated that lenalidomide can exert selective pressure on hematopoietic stem and progenitor cells with Tp53 mutations, conferring a selective advantage to these mutant cells. aml-hub.com This clonal evolution driven by therapeutic pressure is a key mechanism of acquired resistance. frontiersin.org
Bone Marrow Microenvironment Contributions to Resistance
The bone marrow microenvironment (BMME) plays a critical role in fostering drug resistance in multiple myeloma. mdpi.comfrontiersin.orgnih.gov The complex interplay between myeloma cells and various components of the BMME, including bone marrow stromal cells (BMSCs), the extracellular matrix (ECM), and soluble factors, creates a protective niche that supports tumor cell survival, proliferation, and resistance to therapies like lenalidomide. mdpi.comoncotarget.comaacrjournals.org
This resistance is mediated through two main mechanisms: cell adhesion-mediated drug resistance (CAM-DR) and soluble factor-mediated drug resistance (SFM-DR). frontiersin.orgoncotarget.com Direct contact between myeloma cells and BMSCs can trigger signaling pathways that promote survival and inhibit apoptosis. ashpublications.org For example, adherence to BMSCs has been shown to increase the viability of myeloma side population (SP) cells, a subpopulation with stem-like features; lenalidomide can abrogate this protective effect. ashpublications.org
Furthermore, BMSCs and myeloma cells secrete a variety of cytokines, chemokines, and growth factors, such as Interleukin-6 (IL-6), which activate pro-survival signaling pathways like JAK/STAT3 and MEK/ERK in myeloma cells, thereby conferring resistance to lenalidomide. nih.govnih.govmdpi.com Extracellular vesicles, including exosomes, released by BMSCs can also transfer proteins and microRNAs to myeloma cells, further promoting drug resistance. researchgate.netashpublications.org These interactions within the bone marrow microenvironment can allow myeloma cells to evade the cytotoxic effects of lenalidomide, contributing significantly to acquired resistance. mdpi.comnih.gov
Therapeutic Strategies and Clinical Applications of Lenalidomide 6 F Conceptual
Monotherapy Applications
Lenalidomide (B1683929) has demonstrated efficacy as a single agent in several hematologic cancers. ashpublications.orgnih.gov Its activity is particularly notable in specific genetic subtypes of these malignancies, highlighting the potential for targeted therapeutic approaches.
A prime example of Lenalidomide's targeted monotherapy application is in the treatment of myelodysplastic syndromes (MDS) with a specific cytogenetic abnormality. drugbank.comwikipedia.org It is indicated for adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk MDS associated with a deletion 5q (del(5q)) cytogenetic abnormality. drugbank.comfda.gov The efficacy of Lenalidomide in this context underscores its ability to selectively target malignant clones with this particular genetic marker.
In chronic lymphocytic leukemia (CLL), while not a standard monotherapy, clinical trials have explored its activity. researchgate.net Research suggests that its efficacy can vary depending on the underlying pathology. researchgate.net Furthermore, in multiple myeloma (MM), Lenalidomide monotherapy is used as a maintenance treatment for adult patients who have undergone autologous stem cell transplantation (ASCT). fda.goveuropa.eu For patients with high-risk cytogenetics, such as del(17p) or t(4;14) mutations, more intensive induction therapies are often employed to mitigate the poor prognosis, with Lenalidomide maintenance playing a role in prolonging remission. mp.plonclive.com
The mechanism of action of Lenalidomide involves multiple pathways that can be influenced by the genetic landscape of the tumor. It can induce apoptosis directly in tumor cells, inhibit angiogenesis, and modulate the immune system by activating T cells and Natural Killer (NK) cells. spandidos-publications.comashpublications.org Its ability to interfere with cytokine networks within the tumor microenvironment is also a key aspect of its therapeutic effect in hematological malignancies. drugbank.comnih.gov
Combination Therapy Rationales
To enhance efficacy and overcome resistance, Lenalidomide is frequently used in combination with other therapeutic agents. These combinations are designed to target multiple pathways involved in tumor growth and survival.
The combination of Lenalidomide with proteasome inhibitors, such as Bortezomib, has become a standard of care in the treatment of multiple myeloma. haematologica.org Preclinical studies have demonstrated synergy between these two classes of drugs. nih.gov This enhanced activity is believed to result from the complementary mechanisms of action of the two agents. cancer.gov While Lenalidomide modulates the immune system and has direct effects on tumor cells, Bortezomib inhibits the proteasome, leading to the accumulation of proteins that trigger apoptosis.
The addition of monoclonal antibodies to Lenalidomide-based regimens has further improved outcomes in hematological malignancies.
Daratumumab: This anti-CD38 monoclonal antibody has shown significant efficacy when combined with Lenalidomide and Dexamethasone in multiple myeloma. ascopost.comnih.gov The rationale for this combination is supported by findings that Lenalidomide can enhance the antibody-dependent cell-mediated cytotoxicity (ADCC) of Daratumumab. haematologica.org Clinical studies have reported impressive response rates with this combination in both newly diagnosed and relapsed/refractory multiple myeloma. ascopost.comnih.govtargetedonc.com For example, the addition of subcutaneous Daratumumab to Lenalidomide maintenance after ASCT significantly improved MRD-negativity rates. onclive.com
Rituximab (B1143277): In B-cell lymphomas such as follicular lymphoma and mantle cell lymphoma, the combination of Lenalidomide and Rituximab has proven to be a highly effective chemotherapy-free option. targetedonc.comoncnursingnews.com Lenalidomide is believed to enhance the ADCC of Rituximab and has direct anti-lymphoma activity. ashpublications.orghaematologica.org Long-term follow-up of a phase 2 trial in mantle cell lymphoma showed durable responses with this combination. oncnursingnews.com
Preclinical and clinical research is exploring the combination of Lenalidomide with novel agents like epigenetic modifiers and kinase inhibitors. nih.gov
Epigenetic Agents: There is a rationale for combining Lenalidomide with histone deacetylase (HDAC) inhibitors. csic.es Research suggests that EZH2 inhibitors, another class of epigenetic modulators, could have a synergistic effect with Lenalidomide in multiple myeloma by promoting epigenetic reprogramming of tumor cells. researchgate.net
Kinase Inhibitors: The combination of Lenalidomide with inhibitors of pathways such as mTOR and Akt is under investigation. csic.es For instance, the mTOR inhibitor rapamycin (B549165) has been shown to enhance the anti-myeloma activity of Lenalidomide in preclinical models, even in cell lines resistant to conventional chemotherapy. szpiczak.org
Lenalidomide is often combined with conventional chemotherapy agents to increase response rates.
Dexamethasone: This corticosteroid is a frequent partner for Lenalidomide in the treatment of multiple myeloma. drugbank.comeuropa.eu The combination of Lenalidomide and Dexamethasone is a standard treatment for both newly diagnosed and relapsed/refractory multiple myeloma. fda.goveuropa.eu
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 5-FU |
| Acyclovir |
| Akt |
| Belantamab mafodotin |
| Bortezomib |
| Busulfan |
| Capecitabine |
| Carfilzomib |
| Cetuximab |
| Cisplatin |
| Cyclophosphamide |
| Cytochrome c |
| Daratumumab |
| Dexamethasone |
| Docetaxel |
| Doxorubicin |
| Elotuzumab |
| Epirubicin |
| Etoposide |
| Gemcitabine |
| Idelalisib |
| Isatuximab |
| Ixazomib |
| Lenalidomide |
| Melphalan |
| Obinutuzumab |
| Oxaliplatin |
| Panobinostat |
| Pirtobrutinib |
| Plerixafor |
| Pomalidomide (B1683931) |
| Prednisone |
| Rapamycin |
| Rituximab |
| Teclistamab-cqyv |
| Thalidomide (B1683933) |
| Tocilizumab |
| Trastuzumab |
| Venetoclax |
Combination with Arsenic Trioxide
The conceptual combination of Lenalidomide-6-F with arsenic trioxide (ATO) presents a promising therapeutic strategy, drawing parallels from studies involving lenalidomide. Research has shown that arsenic trioxide can potentiate the sensitivity of multiple myeloma (MM) cells to lenalidomide. nih.govnih.gov A key mechanism behind this synergy is the upregulation of cereblon (CRBN) expression by arsenic trioxide. nih.govnih.gov CRBN is the primary target of lenalidomide, and its increased expression enhances the drug's anti-myeloma effects. nih.govnih.gov
In preclinical models, the combination of lenalidomide and arsenic trioxide has demonstrated a greater inhibitory effect on the protein expression of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) compared to either drug alone. nih.gov This enhanced degradation of IKZF1 and IKZF3 is a crucial downstream effect of the lenalidomide-CRBN interaction. nih.govnih.gov While arsenic trioxide alone does not directly affect IKZF1 and IKZF3 expression, its ability to boost CRBN levels sets the stage for a more potent lenalidomide-induced degradation of these factors. nih.gov
The synergistic effects are not limited to multiple myeloma. In primary effusion lymphoma (PEL), a rare and aggressive B-cell lymphoma, the combination of lenalidomide and arsenic trioxide has been shown to significantly enhance the survival of PEL mice, reduce tumor infiltration, and decrease the volume of malignant ascites. mdpi.comnih.govashpublications.org The mechanism in PEL involves the downregulation of KSHV latent viral proteins, decreased NF-κB activation, and subsequent induction of apoptosis. mdpi.comnih.gov
Interestingly, some studies suggest that lenalidomide and arsenic trioxide can have independent, non-interfering anti-myeloma mechanisms. scirp.org Arsenic trioxide exhibits strong cytotoxic effects, while lenalidomide's role is more cytostatic and immunomodulatory. scirp.org However, the combination can lead to enhanced efficacy, for instance, by arsenic trioxide-induced decreases in cdc25c, which sensitizes cells to the effects of lenalidomide. scirp.org
The following table summarizes key findings from preclinical studies on the combination of lenalidomide and arsenic trioxide.
| Finding | Cell Lines/Model | Key Outcomes | Reference |
| Upregulation of CRBN | U266 and RPMI8226 (MM cell lines) | Increased CRBN mRNA and protein levels, enhanced sensitivity to lenalidomide. | nih.gov |
| Enhanced IKZF1/IKZF3 Degradation | U266 (MM cell line) | Significantly greater inhibition of IKZF1 and IKZF3 protein expression with combination therapy. | nih.gov |
| Increased Survival in PEL | Murine PEL model | Decreased ascites volume, reduced tumor infiltration, and synergistically increased survival. | mdpi.com |
| Independent Anti-Myeloma Effects | U266 and RPMI 8226 (MM cell lines) | ATO demonstrated cytotoxic effects while lenalidomide was cytostatic; combination enhanced efficacy. | scirp.org |
Strategies to Overcome this compound Resistance
A significant mechanism of acquired resistance to lenalidomide, and conceptually to this compound, involves the adenosine (B11128) deaminase acting on RNA1 (ADAR1) and its regulation of double-stranded RNA (dsRNA) pathways. rna-seqblog.commedpath.comashpublications.org Lenalidomide treatment can activate the MDA5-mediated dsRNA-sensing pathway in multiple myeloma cells, which in turn leads to interferon-mediated cell death. rna-seqblog.commedpath.com
However, cancer cells can develop resistance by overexpressing ADAR1. rna-seqblog.commedpath.comnus.edu.sg ADAR1 is an RNA editing enzyme that, when overexpressed, reduces the cell's sensitivity to lenalidomide. rna-seqblog.commedpath.comashpublications.org It achieves this by editing dsRNA, which suppresses the RNA-sensing pathways and hinders the interferon-mediated immune response that is crucial for the drug's efficacy. rna-seqblog.comnus.edu.sgfuturity.org Loss of ADAR1, conversely, sensitizes myeloma cells to immunomodulatory drugs by activating these pathways and boosting interferon responses. rna-seqblog.commedpath.com
Therefore, targeting ADAR1 presents a viable strategy to overcome resistance. By reducing ADAR1 levels, it is possible to increase the accumulation of dsRNA in multiple myeloma cells, thereby enhancing their sensitivity to lenalidomide. nus.edu.sgfuturity.org This would reactivate the immune responses necessary to kill the cancer cells. nus.edu.sgfuturity.org Preclinical development of ADAR1 inhibitors is underway, and combining these inhibitors with lenalidomide or newer immunomodulatory drug analogues could be a powerful approach to combat treatment resistance. rna-seqblog.commedpath.comnus.edu.sg
The table below outlines the role of ADAR1 in lenalidomide resistance.
| Factor | Effect on Lenalidomide Sensitivity | Mechanism | Reference |
| ADAR1 Overexpression | Decreased Sensitivity | Increased RNA editing, suppression of RNA-sensing pathways, and blunted interferon response. | rna-seqblog.commedpath.comashpublications.org |
| ADAR1 Loss/Inhibition | Increased Sensitivity | Activation of dsRNA-sensing pathways and boosted interferon responses. | rna-seqblog.commedpath.comnus.edu.sg |
While alterations in CRBN are a major cause of resistance to lenalidomide, a significant portion of resistance mechanisms are independent of this protein. rna-seqblog.comnih.gov Understanding these CRBN-independent pathways is crucial for developing strategies to overcome resistance to CRBN-binding agents like this compound.
Several CRBN-independent resistance mechanisms have been identified:
IL-6/STAT3 Signaling: Upregulation of the Interleukin-6 (IL-6)/STAT3 signaling pathway can induce lenalidomide resistance. nih.govhaematologica.org This can be associated with sustained expression of IRF4, a key transcription factor in myeloma cell survival. haematologica.org
Wnt/β-Catenin Pathway: The dysregulation of the Wnt/β-catenin pathway, with upregulation of intermediates like Wnt-3 and β-catenin, has been observed in lenalidomide-resistant multiple myeloma cells. haematologica.org
MEK/ERK Signaling: Activation of the MEK/ERK signaling pathway, sometimes triggered by IL-6 in the bone marrow microenvironment, can contribute to resistance. nih.govhaematologica.org
TRAF2 Degradation: The proteasomal degradation of TNF receptor-associated factor 2 (TRAF2) can activate NF-κB and MEK/ERK signaling, leading to resistance independent of the CRBN-IKZF1/3 axis. nih.govhaematologica.org
PKCα and Lactate (B86563) Levels: Protein kinase C alpha (PKCα) has been identified as an epigenetic target, and high levels of its associated metabolite, lactate, are linked to reduced responsiveness to lenalidomide. haematologica.org
Increased Extracellular Vesicle Secretion: Myeloma cells with an immunomodulatory drug-resistance phenotype have been associated with increased secretion of extracellular vesicles and enhanced adherence abilities, with proteins like SORT1 and LAMP2 playing a role. haematologica.org
These findings highlight that resistance to lenalidomide and its analogues is a complex issue that extends beyond the direct target of the drug.
To address resistance, new lenalidomide analogues and proteolysis-targeting chimeras (PROTACs) are being developed. This compound itself is a derivative used as a cereblon (CRBN) ligand in the creation of PROTACs. medchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. mdpi.com
The development of novel analogues aims to enhance potency and overcome resistance mechanisms. For example, pomalidomide, another thalidomide analogue, has shown efficacy in patients with lenalidomide-refractory multiple myeloma. nih.govmdpi.com Next-generation CRBN E3 ligase modulators (CELMoDs) are also in clinical trials and are designed to have enhanced activity compared to first-generation immunomodulatory drugs. ashpublications.org
This compound can be incorporated as the E3 ligase-binding component in a PROTAC, connected via a linker to a ligand that binds to a protein of interest. medchemexpress.com This approach allows for the targeted degradation of proteins that were previously considered "undruggable." nih.gov The design of the linker is critical, as its length, rigidity, and composition can significantly impact the efficacy and selectivity of the PROTAC. mdpi.comexplorationpub.com The development of PROTACs using lenalidomide derivatives offers a promising avenue to tackle resistant diseases by targeting the specific proteins driving resistance. mdpi.com
CRBN-independent Mechanisms of Action
Conceptual Frameworks for Clinical Translation
The successful clinical translation of therapies involving this compound will heavily rely on the identification of predictive biomarkers to stratify patients. This allows for the selection of individuals most likely to respond to treatment, thereby maximizing efficacy and avoiding unnecessary toxicity.
Several potential biomarkers have been identified for lenalidomide, which could be conceptually relevant for this compound:
ADAR1 Expression: As discussed, high levels of ADAR1 are associated with lenalidomide resistance. rna-seqblog.commedpath.comashpublications.org Assessing ADAR1 expression could help identify patients who may not benefit from monotherapy and might be candidates for combination therapy with an ADAR1 inhibitor. rna-seqblog.commedpath.com
Genetic Signatures: Specific genetic patterns can predict response. For example, patients with a "double-hit" or a high-risk gene expression profile (GEP), such as the SKY92 signature, are unlikely to benefit from lenalidomide maintenance therapy. cancernetwork.com
Pharmacogenomic Markers: Polymorphisms in genes like ABCB1 and VEGF have been shown to be predictive of lenalidomide efficacy in mantle cell lymphoma. onclive.com Patients with certain variants in these genes had more favorable outcomes. onclive.com Furthermore, variants in the CRBN gene have been associated with the need for lenalidomide dose reduction. onclive.com
CSF Lactate: In central nervous system lymphoma, elevated levels of cerebrospinal fluid (CSF) lactate have been associated with poor outcomes in patients treated with lenalidomide, suggesting its potential use in risk stratification. cancernetwork.com
The table below summarizes potential biomarkers for patient stratification.
| Biomarker | Association with Lenalidomide Response | Potential Clinical Application | Reference |
| ADAR1 Expression | High expression associated with resistance. | Identify patients for combination therapy with ADAR1 inhibitors. | rna-seqblog.commedpath.comashpublications.org |
| MCT1 Expression | High expression associated with reduced survival. | Select patients for alternative maintenance therapies. | nih.gov |
| SKY92 Signature | Presence linked to poor response. | Guide patients to alternative or intensified treatment regimens. | cancernetwork.com |
| ABCB1/VEGF Polymorphisms | Certain variants associated with improved outcomes. | Predict efficacy in specific lymphoma subtypes. | onclive.com |
| CSF Lactate | Elevated levels linked to poor outcomes in CNS lymphoma. | Risk stratification for patients with CNS involvement. | cancernetwork.com |
Predictive and Prognostic Factors for Treatment Response
As "this compound" is a research compound and not a clinical therapeutic, there is no available data on predictive or prognostic factors for treatment response in patients. The extensive clinical research on factors influencing outcomes with Lenalidomide treatment, such as cytogenetic abnormalities, depth of response, and prior therapies, is not applicable to this compound. haematologica.orgnih.govashpublications.orgnih.govmdpi.comnih.govashpublications.org
Future Directions in Lenalidomide 6 F Research
Exploration of Therapeutic Potential in Solid Tumors
While the initial research on Lenalidomide-6-F has centered on hematological malignancies, its unique substrate degradation profile suggests a potential role in solid tumors. researchgate.net The degradation of CK1α is of particular interest, as this protein is implicated in various oncogenic pathways in non-hematological cancers. Future research must pivot to include preclinical investigations using solid tumor models. A critical next step involves screening this compound against a diverse panel of solid tumor cell lines (e.g., breast, lung, colon, pancreatic cancer) to identify potential sensitivities. Subsequent in-vivo studies using patient-derived xenografts (PDXs) will be essential to evaluate its anti-tumor activity, target engagement, and efficacy in a more clinically relevant setting. These studies would aim to determine whether the selective degradation of its known targets, or potentially new ones, can translate into therapeutic benefit in solid tumors.
Long-Term Efficacy and Safety Studies (Preclinical Data)
Current knowledge on the efficacy of this compound is derived from short-term, in-vitro experiments. researchgate.netresearchgate.net A significant future direction is the establishment of its long-term efficacy and safety profile through comprehensive preclinical studies. This will require moving from cell-line models to in-vivo animal models of relevant cancers, such as multiple myeloma. These long-term studies would monitor tumor progression over extended periods to determine the durability of response to this compound. Concurrently, detailed preclinical safety and toxicology assessments are necessary to understand its effects on normal tissues and to establish a preliminary safety profile, which is crucial before any consideration for clinical development.
Development of Novel Delivery Systems
As a distinct chemical entity, the physicochemical properties of this compound may differ from the parent compound, potentially impacting its solubility, stability, and bioavailability. Future research should therefore include the development and evaluation of novel drug delivery systems. Investigations into formulations such as nanoparticles, liposomes, or other carrier systems could enhance targeted delivery to tumor sites, potentially increasing efficacy while minimizing off-target effects. Research in this area would focus on creating a delivery system that optimizes the pharmacokinetic and pharmacodynamic properties of this compound for improved therapeutic outcomes.
Integration with Emerging Therapeutic Modalities (e.g., Cell Therapies)
The ability of this compound to act as a selective "molecular glue" makes it a prime candidate for integration with other advanced therapeutic platforms, most notably Proteolysis-Targeting Chimeras (PROTACs). researchgate.netresearchgate.netresearchgate.net Research indicates that 6-position-modified lenalidomide (B1683929) derivatives are key molecules for developing selective PROTACs. researchgate.netresearchgate.netresearchgate.net A major future direction is the design and synthesis of PROTACs that utilize this compound as the E3 ligase-binding component to target and degrade a wide array of previously "undruggable" oncoproteins.
Furthermore, while direct evidence is currently lacking, another avenue for future exploration is the combination of this compound with cell-based therapies like CAR-T. The immunomodulatory effects of the parent compound are well-documented, and investigating whether the selective degradation of IKZF1/IKZF3 by this compound can enhance the persistence and cytotoxicity of CAR-T cells is a logical and compelling next step.
Understanding the Impact of this compound on the Tumor Microenvironment (beyond angiogenesis)
The selective degradation of the transcription factors IKZF1 and IKZF3 by this compound has profound implications for the tumor microenvironment (TME). researchgate.netresearchgate.net These factors are critical regulators of immune cell development and function. A vital area of future research is to elucidate the specific downstream effects of this compound-induced IKZF1/3 degradation on the various cellular components of the TME. This includes studying its influence on T-cell and Natural Killer (NK) cell activation, differentiation, and function. Understanding how this compound modulates the cytokine and chemokine milieu within the TME is also crucial. Such studies will clarify its immunomodulatory mechanisms beyond the direct anti-proliferative effects on cancer cells and could provide a strong rationale for its use in combination immunotherapies.
Research Findings for this compound
| Target Protein | Observed Effect | Research Context | Reference |
|---|---|---|---|
| Ikaros (IKZF1) | Selective degradation | Biochemical interaction assays and in-vitro cell studies | researchgate.netresearchgate.net |
| Aiolos (IKZF3) | Selective degradation | Biochemical interaction assays and in-vitro cell studies | researchgate.netresearchgate.net |
| Casein Kinase 1 alpha (CK1α) | Selective degradation | Biochemical interaction assays and in-vitro cell studies | researchgate.netresearchgate.net |
| Multiple Myeloma (MM) and 5q-MDS Cell Lines | Stronger anti-proliferative effects compared to lenalidomide | In-vitro cell viability assays | researchgate.netresearchgate.netehime-u.ac.jp |
Q & A
Basic Research Questions
Q. How should researchers design a Phase 2 clinical trial to evaluate Lenalidomide-6-F in relapsed/refractory B-cell chronic lymphocytic leukemia (CLL)?
- Methodological Answer:
- Use a randomized, double-blind, parallel-group design to compare dose regimens (e.g., 10 mg vs. 25 mg). Include endpoints like progression-free survival, overall response rate, and adverse event frequency .
- Standardize inclusion criteria (e.g., Rai/Binet staging, ECOG performance score ≤2) and exclusion criteria (e.g., prior lenalidomide resistance) to ensure cohort homogeneity .
- Implement central laboratory prioritization for biomarkers (e.g., peripheral blood smears, CT scans) to minimize inter-lab variability .
Q. What safety assessments are critical when administering this compound in clinical trials?
- Methodological Answer:
- Conduct baseline and periodic evaluations :
- Hematological : Complete blood count, direct antiglobulin test (DAT) to detect hemolysis .
- Cardiovascular : 12-lead ECG to monitor QT prolongation risks .
- Renal : Creatinine clearance (Cockcroft-Gault or 24-hour collection) to adjust dosing .
- Use pregnancy testing and contraception counseling per OSHA and ICH guidelines to mitigate teratogenicity risks .
Q. How can researchers ensure data integrity and compliance in this compound trials?
- Methodological Answer:
- Adopt electronic case report forms (eCRFs) with programmed edit checks to flag discrepancies (e.g., lab outliers). Track all data changes via audit trails .
- Retain records for ≥2 years post-trial (extended in ICH regions until final marketing approval) and prepare for regulatory audits .
Q. What frameworks guide literature reviews for this compound research gaps?
- Methodological Answer:
- Apply Arksey and O’Malley’s scoping study framework :
Identify research questions (e.g., mechanisms of resistance).
Screen peer-reviewed studies (exclude non-academic sources like ).
Chart data (e.g., efficacy vs. toxicity trends).
Consult experts to validate findings .
Advanced Research Questions
Q. How should researchers address contradictory efficacy data between this compound trials?
- Methodological Answer:
- Perform sensitivity analysis to identify confounders (e.g., patient subgroups, dosing schedules). Use multivariate regression to adjust for covariates like prior therapy lines .
- Validate results via cross-trial replication (e.g., compare Celgene Phase 2 data with independent studies) .
Q. What strategies optimize this compound dosing regimens while minimizing toxicity?
- Methodological Answer:
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC) with efficacy (e.g., tumor size reduction) and adverse events (e.g., neutropenia). Adjust doses based on renal/hepatic function .
- Implement adaptive trial designs to dynamically modify doses (e.g., escalation/de-escalation) using Bayesian statistics .
Q. How can real-world data (RWD) enhance this compound evidence generation?
- Methodological Answer:
- Link electronic health records (EHRs) with claims data to analyze off-label use patterns and long-term outcomes. Ensure data quality via validation checks (e.g., missingness, coding accuracy) .
- Address biases (e.g., selection bias) using propensity score matching to compare RWD cohorts with clinical trial populations .
Q. What methodologies validate this compound’s mechanism of action in novel cancer types?
- Methodological Answer:
- Conduct ex vivo assays (e.g., primary tumor cell cultures) to measure apoptosis and immunomodulatory markers (e.g., IL-2, IFN-γ). Use RNA sequencing to identify gene expression changes post-treatment .
- Compare results with knockout models (e.g., CRBN-deficient cells) to confirm cereblon-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
